Amino methoxy silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino methoxy silane is a class of organosilane coupling agents characterized by the presence of both amino (-NH₂) and methoxy (-OCH₃) functional groups. These compounds are widely used to enhance interfacial adhesion in composite materials, coatings, and adhesives due to their dual reactivity. The methoxy groups hydrolyze in aqueous or humid environments to form silanol (-Si-OH) intermediates, which condense with hydroxylated surfaces (e.g., glass, metals, or oxides) . Simultaneously, the amino groups participate in chemical reactions with organic polymers, such as epoxies, polyurethanes, and acrylics, forming covalent bonds that improve mechanical and thermal stability .

Structurally, amino methoxy silanes vary in the number of methoxy groups, amino group types (primary, secondary, or aromatic), and alkyl chain lengths. For example, (n-(2-aminoethyl)-3-aminopropyl)trimethoxysilane (CAS 1760-24-3) contains three methoxy groups and two primary amines, enabling dense cross-linking in polymer matrices . In contrast, N-Phenyl-3-aminopropyltrimethoxysilane (CAS 3068-76-6) incorporates an aromatic amino group, enhancing thermal stability for high-temperature applications .

Preparation Methods

Amino methoxy silane can be synthesized through several methods. One common synthetic route involves the reaction of an aminoalkylsilane with methanol. The reaction typically occurs under mild conditions, with the aminoalkylsilane being dissolved in methanol and then heated to promote the formation of the desired product . Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product. The process may include steps such as distillation, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Amino methoxy silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution. In hydrolysis, the methoxy groups are converted to silanol groups (Si-OH) in the presence of water. This is followed by condensation reactions where silanol groups react to form siloxane bonds (Si-O-Si), leading to the formation of a cross-linked network . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are siloxane polymers and oligomers .

Scientific Research Applications

Amino methoxy silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic surfaces . In biology, it is employed in the functionalization of nanoparticles and the immobilization of biomolecules for various assays and diagnostic tools . In medicine, this compound is used in the development of drug delivery systems and medical coatings . Industrial applications include its use in the production of adhesives, sealants, and coatings to enhance durability and performance .

Mechanism of Action

The mechanism of action of amino methoxy silane involves the hydrolysis of methoxy groups to form silanol groups, which then undergo condensation to create siloxane bonds. These bonds form a strong, durable network that enhances the adhesion and mechanical properties of the materials it is applied to . The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on inorganic surfaces, leading to the formation of covalent bonds that improve the interface between organic and inorganic materials .

Comparison with Similar Compounds

Amino methoxy silanes are often compared to other silane coupling agents based on hydrolysis kinetics, cross-linking efficiency, and functional group interactions. Below is a detailed analysis:

Aminopropyltrimethoxysilane (APTMS)

- Structure: Contains three methoxy groups and one primary amino group.

- Hydrolysis: Slower hydrolysis due to lower catalytic efficiency of the single amino group, allowing gradual silanol formation and dense interfacial cross-linking .

- Adhesion Performance: Improves adhesive strength by 20–30% in silicone resin coatings compared to non-aminated silanes, but slower curing limits use in rapid processes .

- Applications : Primers for thermal protection coatings, glass fiber reinforcement .

HD-103 (Diamino-Functional Methoxy Silane)

- Structure: Two amino groups and three methoxy groups.

- Hydrolysis: Dual amino groups accelerate hydrolysis and condensation, forming a flat network structure with higher cross-linking density than APTMS .

- Adhesion Performance : Provides 40% higher bond strength than APTMS in silane primers, making it preferred for high-stress composites .

Epoxy-Functional Methoxy Silanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane)

- Structure : Epoxy and methoxy groups.

- Reactivity: Epoxy rings react with amine hardeners in resins, while methoxy groups bind to inorganic substrates .

- Performance: Superior to amino silanes in epoxy-based composites but lacks the thermal stability of aromatic amino variants .

Aromatic Amino Methoxy Silanes (e.g., (p-Aminophenyl)trimethoxysilane)

- Structure: Aromatic amino group and three methoxy groups.

- Thermal Stability: Stable up to 250°C due to resonance stabilization of the phenyl group, outperforming aliphatic amino silanes in high-temperature coatings .

- Applications : Aerospace composites, electronic encapsulants .

Secondary Amino Methoxy Silanes (e.g., N-[3-(trimethoxysilyl)propyl]butylamine)

- Structure: Secondary amino group and three methoxy groups.

- Reactivity : Reduced nucleophilicity compared to primary amines, enabling controlled reactions in polyurethane sealants .

- Benefits : Enhances UV resistance and reduces yellowing in outdoor applications .

Critical Research Findings

Amino Group Count vs. Hydrolysis: Increasing amino groups (e.g., HD-103) accelerates hydrolysis but risks premature condensation, requiring precise formulation .

Methoxy vs. Ethoxy Groups : Methoxy silanes hydrolyze faster than ethoxy analogues, favoring rapid adhesion in humid environments .

Aromatic vs. Aliphatic Amines: Aromatic amino silanes exhibit 20–30% higher thermal stability, critical for automotive and aerospace coatings .

Secondary Amines: Reduce interfacial chaos (e.g., molecule curling) observed in primary amino silanes, improving coating uniformity .

Properties

CAS No. |

64051-31-6 |

|---|---|

Molecular Formula |

CH5NOSi |

Molecular Weight |

75.142 g/mol |

InChI |

InChI=1S/CH5NOSi/c1-3-4-2/h2H2,1H3 |

InChI Key |

OHAPIZYOVBUCCX-UHFFFAOYSA-N |

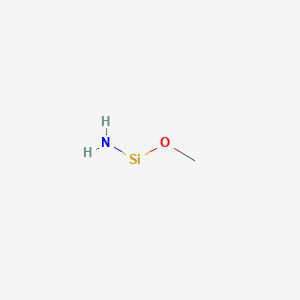

Canonical SMILES |

CO[Si]N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.